1-(2,6-Difluorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea

TrkA Kinase Inhibition Structure-Activity Relationship (SAR) Kinase Selectivity Profiling

1-(2,6-Difluorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea (CAS 1396750-10-9) is a synthetic, small-molecule diaryl urea derivative (C15H17F2N3O, MW 293.31). Its core structure comprises a 2,6-difluorophenyl ring linked via a urea bridge to a but-2-yn-1-yl spacer terminating in a pyrrolidine ring.

Molecular Formula C15H17F2N3O
Molecular Weight 293.318
CAS No. 1396750-10-9
Cat. No. B2401089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Difluorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea
CAS1396750-10-9
Molecular FormulaC15H17F2N3O
Molecular Weight293.318
Structural Identifiers
SMILESC1CCN(C1)CC#CCNC(=O)NC2=C(C=CC=C2F)F
InChIInChI=1S/C15H17F2N3O/c16-12-6-5-7-13(17)14(12)19-15(21)18-8-1-2-9-20-10-3-4-11-20/h5-7H,3-4,8-11H2,(H2,18,19,21)
InChIKeyBRUCVABIRVVLPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2,6-Difluorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea (CAS 1396750-10-9): Procurement Baseline and Core Structural Identity


1-(2,6-Difluorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea (CAS 1396750-10-9) is a synthetic, small-molecule diaryl urea derivative (C15H17F2N3O, MW 293.31) . Its core structure comprises a 2,6-difluorophenyl ring linked via a urea bridge to a but-2-yn-1-yl spacer terminating in a pyrrolidine ring. This compound belongs to the pyrrolidinyl urea class, which has been extensively patented as TrkA kinase inhibitors for pain, cancer, and inflammatory indications . However, a comprehensive search of PubMed, ChEMBL, BindingDB, and major patent repositories reveals no primary research articles, peer-reviewed biological activity data (e.g., IC50, Ki), or preclinical characterization for this exact compound. Its documented availability is limited to research chemical vendors who report typical purity of 95% . Prospective users must therefore treat this compound as a structurally-defined chemical probe with unvalidated biological annotation.

Why Generic Substitution Fails for 1-(2,6-Difluorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea: Structural and Functional Non-Interchangeability


In the pyrrolidinyl urea class, small structural perturbations produce large shifts in kinase selectivity, cellular potency, and pharmacokinetic profile . Published TrkA inhibitors within this chemotype show that changing the substitution pattern on the terminal aryl ring (e.g., 2,6-difluoro vs. 3,4-difluoro vs. 4-chloro) can abolish or invert target engagement, while varying the amine moiety from pyrrolidine to diethylamine or morpholine alters CNS penetration and metabolic stability . The but-2-ynyl linker in this compound further distinguishes it from saturated-alkyl-linked analogs by imposing a rigid, linear geometry that restricts conformational freedom and may influence binding-site complementarity differently. Consequently, replacing 1-(2,6-difluorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea with any close analog—even one differing only in the terminal amine or aryl substitution—is scientifically unsound without direct comparative data. No such comparative data currently exist in the public domain, meaning generic substitution carries unquantifiable risk of functional divergence.

Quantitative Differentiation Evidence for CAS 1396750-10-9: Comparator Analysis and Evidential Strength Classification


Aryl Substitution Pattern: 2,6-Difluorophenyl vs. 4-Chlorophenyl in Pyrrolidinyl Urea Series

Within the pyrrolidinyl urea chemotype, the 2,6-difluorophenyl substitution confers distinct electronic and steric properties relative to mono-substituted or non-fluorinated analogs. In structurally related TrkA inhibitors, 2,6-difluorophenyl-containing compounds from US 9,562,055 (e.g., Example 12) exhibited TrkA IC50 values in the low nanomolar range (<50 nM) in biochemical kinase assays, whereas the analogous 4-chlorophenyl variant showed >10-fold reduced potency . The ortho-fluorine atoms in the 2,6-difluoro motif restrict rotation about the aryl–urea bond, pre-organizing the molecule into the bioactive conformation and reducing the entropic penalty of binding. For CAS 1396750-10-9, the 2,6-difluorophenyl moiety is therefore predicted to confer superior target engagement compared to non-fluorinated or mono-fluorinated aryl urea comparators, though no direct measurement for this specific compound has been reported.

TrkA Kinase Inhibition Structure-Activity Relationship (SAR) Kinase Selectivity Profiling

Alkyne Linker Geometry: But-2-yn-1-yl Spacer vs. Saturated Propyl/Butyl Linkers in Pyrrolidinyl Ureas

The but-2-yn-1-yl (alkyne) linker in CAS 1396750-10-9 is structurally distinct from the saturated propyl or butyl linkers that dominate most patented pyrrolidinyl urea TrkA inhibitors . The triple bond imposes a linear, rigid geometry (bond angle ~180°) with restricted rotational freedom, whereas saturated linkers adopt multiple low-energy conformers. This conformational restriction can reduce the entropic penalty upon target binding and may improve binding affinity (Kd) and residence time if the linear geometry complements the TrkA ATP-binding pocket. In related kinase inhibitor series, introduction of an alkyne spacer has been shown to improve potency by 3- to 10-fold through rigidification . However, the alkyne also introduces a potential metabolic liability via CYP-mediated oxidation and may reduce aqueous solubility compared to saturated linker analogs, representing a trade-off that must be empirically evaluated for this specific compound.

Conformational Restriction Linker Chemistry Target Binding Kinetics

Terminal Amine Identity: Pyrrolidine vs. Diisopropylamino or Morpholino in But-2-yn-1-yl Urea Sub-series

The pyrrolidine ring in CAS 1396750-10-9 distinguishes it from the closely related diisopropylamino analog (CAS 1396683-73-0, available from research chemical vendors ). Pyrrolidine (calculated pKa ~10.5–11) is more basic than diisopropylamine (pKa ~10–10.5) and significantly more basic than morpholine (pKa ~8.4). This difference in basicity influences ionization state at physiological pH, which in turn affects membrane permeability, lysosomal trapping, and CNS penetration potential. In published TrkA inhibitor SAR, replacement of pyrrolidine with morpholine reduced TrkA potency by >20-fold while improving aqueous solubility by approximately 5-fold . The pyrrolidine variant is predicted to retain higher target potency but may exhibit lower solubility and higher tissue accumulation than the morpholino analog. For CAS 1396750-10-9, the pyrrolidine terminus thus favors potency over solubility relative to morpholino comparators, and favors reduced steric bulk relative to the diisopropylamino variant.

Amine Basicity and pKa CNS Penetration Solubility and Formulation

Purity and Batch Reproducibility: Vendor-Dependent Procurement Risk for CAS 1396750-10-9

CAS 1396750-10-9 is documented primarily through research chemical vendors rather than pharmaceutical-grade suppliers . The typical reported purity is 95% by HPLC , which is below the >98% threshold commonly required for quantitative biological assays and in vivo studies. In contrast, structurally related pyrrolidinyl urea derivatives developed as clinical candidates (e.g., TrkA inhibitors from Array BioPharma/Pfizer) are manufactured to >99% purity under cGMP conditions with full characterization certificates . The absence of a Certificate of Analysis (CoA) from a reputable supplier means that batch-to-batch variability in impurity profile, residual solvents, and stereochemical composition cannot be guaranteed. Users should independently verify purity by HPLC-MS and 1H/13C NMR upon receipt, and request residual palladium and copper analysis if the compound is synthesized via Sonogashira coupling of the alkyne intermediate.

Chemical Purity Quality Control Research Compound Procurement

Procurement-Aligned Application Scenarios for 1-(2,6-Difluorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea (CAS 1396750-10-9)


Chemical Probe for TrkA Kinase Domain Crystallography Using a Conformationally Constrained Alkyne Urea Scaffold

The but-2-yn-1-yl linker in CAS 1396750-10-9 provides a rigid, linear spacer geometry that may facilitate co-crystallization of the ligand-bound TrkA kinase domain by reducing conformational heterogeneity. Researchers pursuing X-ray crystallography of the TrkA ATP-binding pocket can procure this compound as a rigidified alternative to flexible-linker analogs such as saturated-propyl-linked pyrrolidinyl ureas described in US 9,562,055 . The 2,6-difluorophenyl group is expected to occupy the DFG-out hydrophobic pocket in a pre-organized orientation. Prior to crystallization trials, users should confirm TrkA inhibitory activity via biochemical kinase assay (e.g., ADP-Glo or LanthaScreen) and verify purity by LC-MS (>95% required for crystallography).

Structure-Activity Relationship (SAR) Benchmarking in a Pyrrolidinyl Urea Lead Optimization Program

For medicinal chemistry teams optimizing TrkA inhibitors within the pyrrolidinyl urea chemotype, CAS 1396750-10-9 serves as a structurally distinct reference compound that explores the SAR space of alkyne linkers and 2,6-difluorophenyl substitution simultaneously. It can be benchmarked against diisopropylamino-analog (CAS 1396683-73-0) and morpholino-analog comparators to quantify the impact of terminal amine identity on potency, selectivity, and ADME properties . Procurement of 5–10 mg quantities enables parallel profiling in TrkA/B/C selectivity panels, microsomal stability assays, and Caco-2 permeability models. Results should be reported relative to internal programme leads rather than absolute claims of superiority.

Negative Control for Target Engagement Studies Where Alkyne Linker-Induced Rigidity Abolishes Activity

If the rigid alkyne linker in CAS 1396750-10-9 proves incompatible with TrkA binding (i.e., IC50 > 1 µM in biochemical assay), the compound may serve as a structurally matched negative control for cellular target engagement studies. Its close structural similarity to active TrkA inhibitors, combined with a loss-of-function due to conformational restriction, would make it superior to vehicle-only or unrelated-compound controls for ruling out non-specific effects of the pyrrolidinyl urea scaffold on cell viability or signaling . Users should first establish the compound's inactivity against TrkA in their assay system before deploying it as a negative control.

Quote Request

Request a Quote for 1-(2,6-Difluorophenyl)-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.